N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-2-oxoacetamide
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Overview
Description
N-[4-(ACETYLAMINO)PHENYL]-2-MORPHOLINO-2-OXOACETAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, a morpholino group, and an oxoacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETYLAMINO)PHENYL]-2-MORPHOLINO-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholino Group: This step involves the reaction of the intermediate with morpholine under specific conditions.
Formation of the Oxoacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ACETYLAMINO)PHENYL]-2-MORPHOLINO-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(ACETYLAMINO)PHENYL]-2-MORPHOLINO-2-OXOACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(ACETYLAMINO)PHENYL]-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(ACETYLAMINO)PHENYL]-2-{[4-(4-BROMOPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- Azithromycin Related Compound H (3’-N-{[4-(Acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)
Uniqueness
N-[4-(ACETYLAMINO)PHENYL]-2-MORPHOLINO-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O4 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-morpholin-4-yl-2-oxoacetamide |
InChI |
InChI=1S/C14H17N3O4/c1-10(18)15-11-2-4-12(5-3-11)16-13(19)14(20)17-6-8-21-9-7-17/h2-5H,6-9H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
ZDBHRHKMNGPYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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